

Ansofaxine hydrochloride immune cell infiltration enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Ansofaxine hydrochloride

CAS No.: 916918-84-8

Cat. No.: S007029

Get Quote

Mechanisms of Action & Key Findings

Ansofaxine hydrochloride, a novel triple reuptake inhibitor, increases synaptic levels of serotonin, norepinephrine, and dopamine [1]. Preclinical studies indicate its anti-tumor immune effects are linked to this neuro-modulatory activity, which in turn reshapes the tumor immune microenvironment.

The table below summarizes the observed effects on immune cells and key signaling pathways from recent studies.

Cancer Model	Observed Effects on Immune Cell Infiltration	Key Signaling Pathways Involved	Combination Therapy Synergy
--------------	--	---------------------------------	-----------------------------

| **Hepatocellular Carcinoma (HCC)** [2] | • ↑ Infiltration of **M1 macrophages** • ↑ Proportion of **NK cells** • ↑ Peripheral **dopamine** levels | Inhibition of the **EGFR/MAPK** pathway | Enhanced efficacy of **Lenvatinib** || **Colon Cancer** [3] | • ↑ **CD8+ T cell** proliferation • ↑ **M1 macrophage** and **NK cell** infiltration • ↓ Proportion of **exhausted CD8+ T cells** • ↓ **Tregs** (when combined with anti-TNFR2) | Modulation associated with changes in neurotransmitters (DA, 5-HT) | Enhanced efficacy of **anti-TNFR2**; produced long-term tumor control || **Non-Small Cell Lung Cancer (NSCLC)** [4] [5] | • ↑ **CD8+ T cell** proportions • ↓ **Tregs** • ↓ **PD-L1** and **TNFR2** expression in tumor tissue | Restoration of serum neurotransmitter (5-HT, NE) levels;

reduced corticosterone | Enhanced response to **triple immunotherapy (anti-PD-1, anti-TNFR2, anti-PTP1B)** |

Experimental Protocols for Validation

Here are detailed methodologies for key experiments that can be used to validate the immune-enhancing effects of **Ansofaxine hydrochloride**.

In Vitro Immune Cell Co-culture Assay

This protocol is used to study the direct effects of Ansofaxine on immune cell function and tumor cell interaction [4] [5].

- **Key Components:**
 - **Cell Culture:** Prepare Lewis Lung Carcinoma (LLC) cells or other relevant cancer cell lines (e.g., CT26, MC38) and isolate **Peripheral Blood Mononuclear Cells (PBMCs)** from mice or human donors.
 - **Drug Treatment:** Treat the co-culture system with a range of **Ansofaxine hydrochloride** concentrations (e.g., 0-50 μ M, based on [3]).
 - **Experimental Setup:** Use transwell systems or direct co-culture of PBMCs with tumor cells.
- **Procedure:**
 - Seed tumor cells and allow them to adhere.
 - Introduce PBMCs into the system.
 - Add **Ansofaxine hydrochloride** and incubate for 24-72 hours.
- **Downstream Analysis:**
 - **Flow Cytometry:** Analyze immune cell populations using specific markers:
 - **Cytotoxic T cells:** CD3+, CD8+
 - **T helper cells:** CD3+, CD4+
 - **Tregs:** CD4+, CD25+, FoxP3+
 - **NK cells:** CD3-, NK1.1+ (mouse) or CD56+ (human)
 - **Macrophage Polarization:** M1 (CD86+, CD80+); M2 (CD206+, CD163+) [6]
 - **Cell Function Assays:**
 - **Apoptosis:** Assess using Annexin-V/PI staining [3].
 - **Proliferation & Migration:** Evaluate using CCK-8, colony formation, and transwell migration assays [2].

In Vivo Tumor-Bearing Mouse Model

This protocol assesses the overall anti-tumor efficacy and immune modulation by Ansofaxine in a live organism [2] [3].

- **Key Components:**
 - **Animal Model:** Female wild-type Balb/c or C57BL/6 mice (6-8 weeks old).
 - **Tumor Inoculation:** Establish subcutaneous tumors using syngeneic cell lines (e.g., CT26 for Balb/c, MC38 for C57BL/6).
 - **Drug Administration:** Administer **Ansofaxine hydrochloride** via oral gavage. Doses used in studies include 80 mg/kg/day and 160 mg/kg/day [1].
- **Procedure:**
 - Randomize mice into groups (e.g., vehicle control, Ansofaxine monotherapy, combination therapy).
 - Initiate drug treatment once tumors are palpable.
 - Monitor tumor volume and mouse body weight regularly for 2-4 weeks.
- **Tissue Collection & Analysis:**
 - **Tumor Volume Measurement:** Calculate using the formula: $(\text{length} \times \text{width}^2)/2$.
 - **Immune Cell Profiling:**
 - Harvest tumors and spleen.
 - Prepare single-cell suspensions and analyze by **flow cytometry** (using markers listed in the in vitro protocol) to quantify tumor-infiltrating immune cells [3] [7].
 - **Serum Analysis:** Use **ELISA** to measure plasma levels of **dopamine (DA)**, **norepinephrine (NE)**, and **5-hydroxytryptamine (5-HT)** [3].
 - **Histopathology:** Perform **Immunohistochemistry (IHC)** on tumor sections to visualize and quantify infiltration of cells like M1 macrophages (CD86+) and proliferative index (Ki67) [2].

Troubleshooting Common Experimental Issues

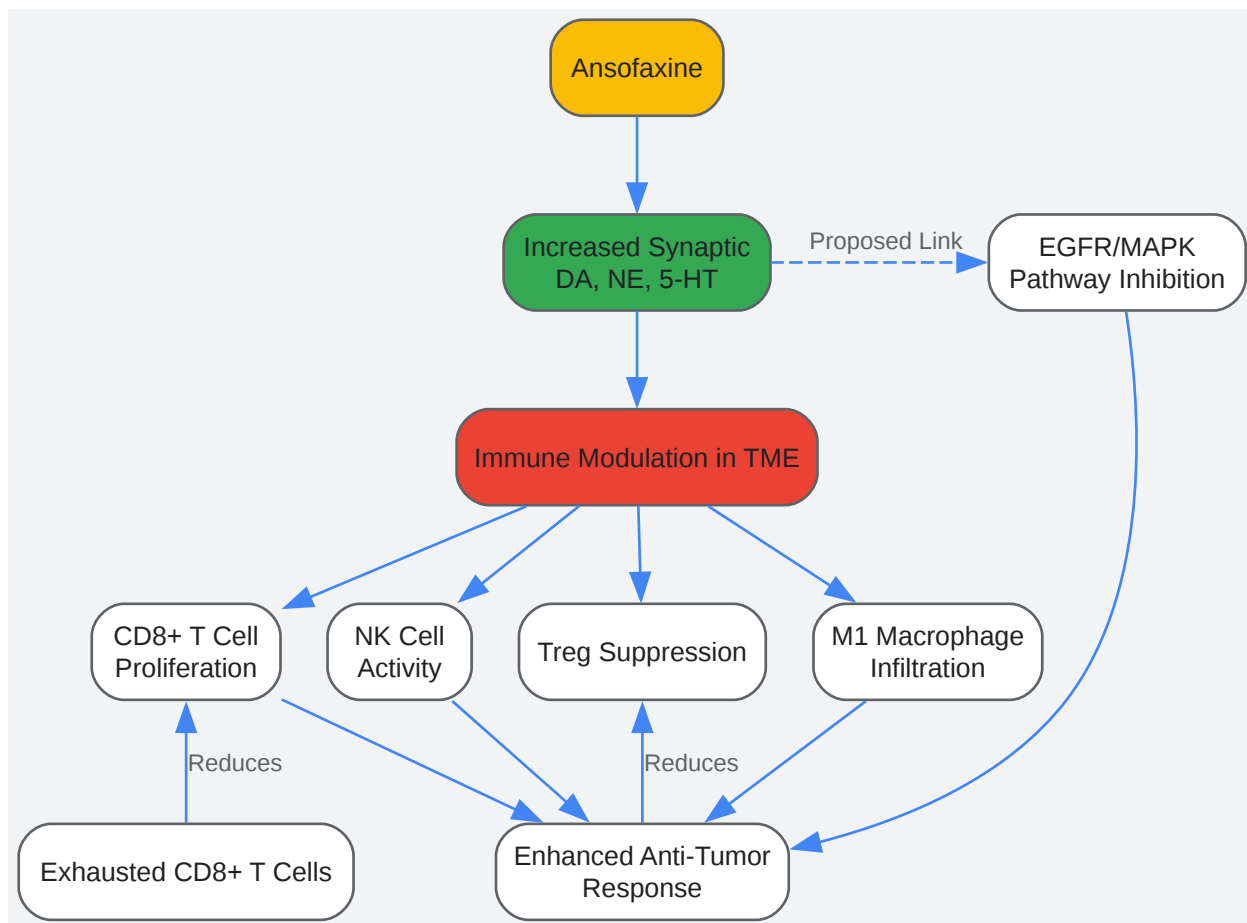
- Lack of Observed Anti-Tumor Effect In Vivo:
 - **Potential Cause:** Incorrect drug dosage or tumor model not sensitive to immune modulation.
 - **Solution:** Perform a dose-ranging study. Verify the model's responsiveness by checking baseline immune infiltration and confirming drug bioavailability through plasma neurotransmitter level measurement via ELISA [3].
- Low Purity of Isolated Tumor-Infiltrating Lymphocytes (TILs):
 - **Potential Cause:** Inefficient tissue dissociation or cell loss during processing.
 - **Solution:** Optimize tumor digestion protocol using a combination of collagenase IV and DNase I. Use a discontinuous Percoll or Ficoll density gradient to enrich for lymphocytes during

suspension preparation [7].

- High Variability in Immune Cell Population Data from Flow Cytometry:
 - **Potential Cause:** Inconsistent gating strategies or antibody staining.
 - **Solution:** Establish a standardized panel of immune cell markers [6]. Use fluorescence-minus-one (FMO) controls for accurate gating. Include internal controls (e.g., cells from spleen) in every experiment to normalize batch effects.

Signaling Pathway & Experimental Workflow

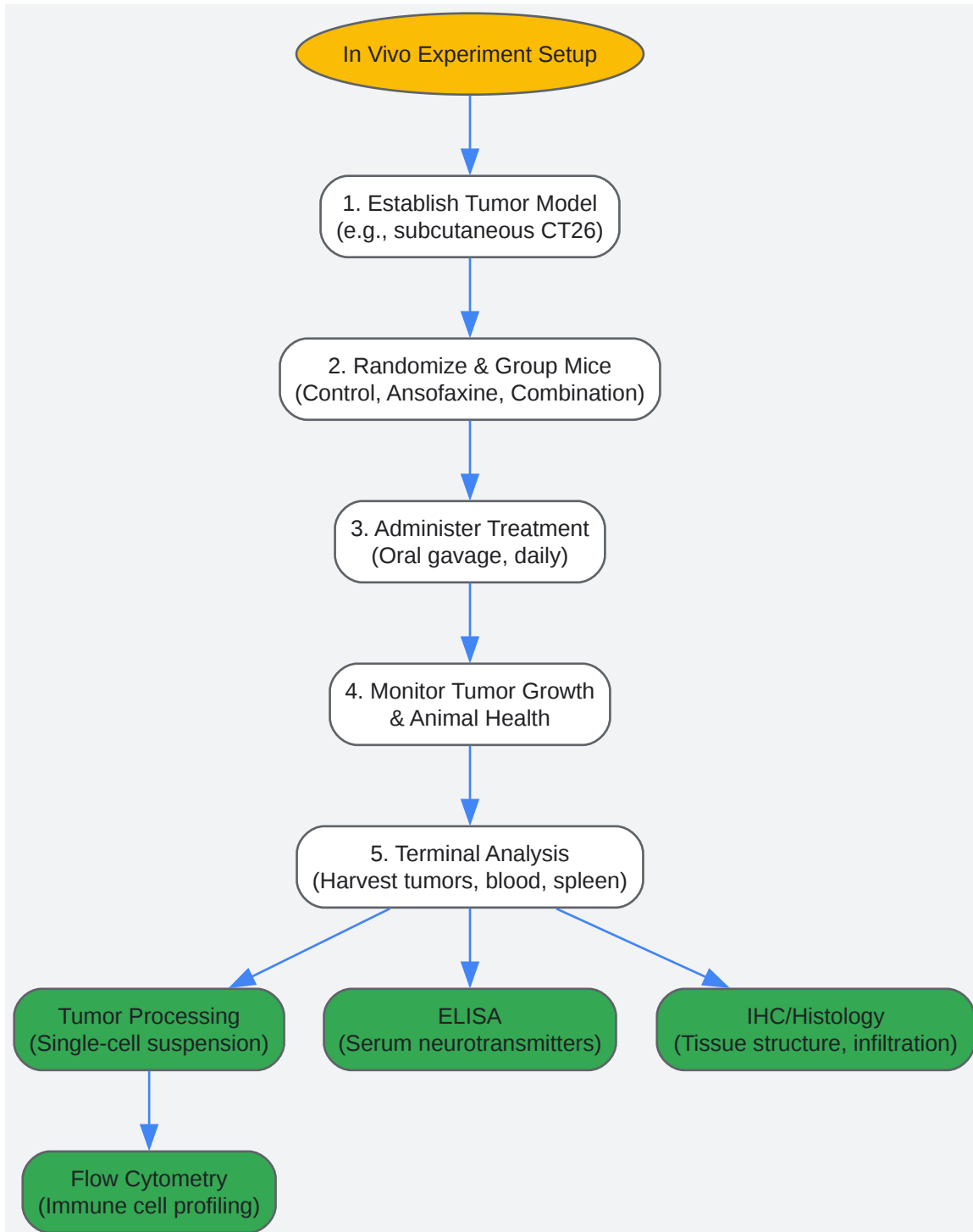
The following diagrams illustrate the proposed mechanism of action and a generalized experimental workflow based on the reviewed studies.



[Click to download full resolution via product page](#)

Diagram: Proposed Mechanism of Ansofaxine's Immune Enhancement. The diagram illustrates how Ansofaxine's increase in synaptic neurotransmitters leads to immune modulation in the tumor

microenvironment (TME) and potential inhibition of the EGFR/MAPK pathway, resulting in an enhanced anti-tumor response. DA: Dopamine; NE: Norepinephrine; 5-HT: 5-Hydroxytryptamine (Serotonin).



[Click to download full resolution via product page](#)

Diagram: *In Vivo Experimental Workflow*. This chart outlines the key steps for evaluating the efficacy and immune-modulating effects of **Ansofaxine hydrochloride** in a mouse tumor-bearing model.

Key Takeaways for Researchers

- **Primary Mechanism:** The anti-tumor immune effects of **Ansofaxine hydrochloride** appear to be primarily mediated by the increase in peripheral dopamine levels and the subsequent shift in the tumor immune microenvironment towards a more anti-tumor state (M1 macrophages, active CD8+ T cells, NK cells) [2] [3].
- **Synergistic Potential:** Its ability to reduce exhausted CD8+ T cells and Tregs makes it a particularly promising candidate for combination with immunotherapies, such as anti-TNFR2 and anti-PD-1, across various cancer models [4] [5] [3].
- **Critical Validation:** When designing experiments, always include plans to measure changes in peripheral neurotransmitter levels (via ELISA) and correlate them with the observed immune and therapeutic outcomes.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. A phase 3, multicenter, double-blind, randomized, placebo- ... [nature.com]
2. Frontiers | Ansofaxine Hydrochloride inhibits hepatocellular carcinoma... [frontiersin.org]
3. Ansofaxine hydrochloride inhibits tumor growth and enhances ... [pmc.ncbi.nlm.nih.gov]
4. Ansofaxine suppressed NSCLC progression by increasing ... [sciencedirect.com]
5. Ansofaxine suppressed NSCLC progression by increasing ... [ovid.com]
6. Mouse Immune Marker Guide | Cell Technology Cell Signaling [cellsignal.com]
7. Notch3 signaling promotes colorectal tumor growth by enhancing ... [bmccancer.biomedcentral.com]

To cite this document: Smolecule. [Ansofaxine hydrochloride immune cell infiltration enhancement]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b007029#ansofaxine-hydrochloride-immune-cell-infiltration-enhancement]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com